N-tert-butyl-2-oxo-2-piperidin-1-ylacetamide
Overview
Description
N-tert-butyl-2-oxo-2-piperidin-1-ylacetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a tert-butyl group, and an oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-oxo-2-piperidin-1-ylacetamide typically involves the reaction of piperidine with tert-butyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Piperidine+tert-Butyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and environmentally friendly catalysts is also explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-oxo-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-tert-butyl-2-hydroxy-2-piperidin-1-ylacetamide.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
N-tert-butyl-2-oxo-2-piperidin-1-ylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-oxo-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- tert-Butyl (2-oxopiperidin-3-yl)carbamate
- Dichloroaniline derivatives
Comparison: N-tert-butyl-2-oxo-2-piperidin-1-ylacetamide is unique due to its specific structural features, such as the tert-butyl group and the oxoacetamide moiety. These features confer distinct chemical and biological properties compared to similar compounds. For instance, tert-Butyl (2-oxopiperidin-3-yl)carbamate has a similar piperidine ring but differs in the substituents, leading to different reactivity and applications .
Properties
IUPAC Name |
N-tert-butyl-2-oxo-2-piperidin-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)12-9(14)10(15)13-7-5-4-6-8-13/h4-8H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBNHNXZOLWMBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)N1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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